1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione
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Overview
Description
1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione is an organic compound with the molecular formula C14H8F2O2 It is a derivative of anthracene, characterized by the presence of two fluorine atoms at the 1 and 4 positions and a dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the fluorination of anthracene derivatives. For instance, the compound can be prepared by reacting 1,4-difluoroanthraquinone with suitable reducing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-difluoro-4a,9a-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its fluorine atoms enhance its reactivity and stability, making it effective in various chemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4-Difluoroanthraquinone: Similar in structure but lacks the dihydroanthracene moiety.
9,10-Anthracenedione: Lacks fluorine atoms, resulting in different chemical properties.
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Contains amino and hydroxy groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical and physical properties.
Properties
IUPAC Name |
1,4-difluoro-4a,9a-dihydroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUXTXUGVMKNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C(=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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